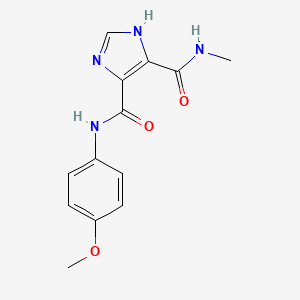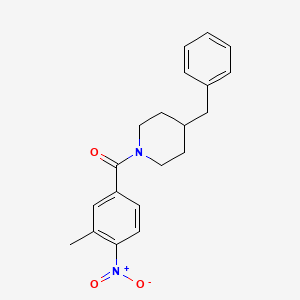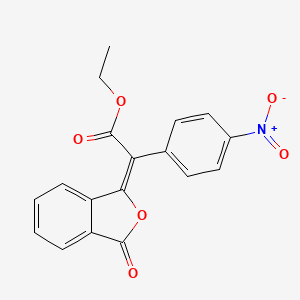
ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate, also known as ethyl (E)-3-(4-nitrophenyl)-2-oxo-2,3-dihydro-1H-benzo[f]chromene-4-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities.
作用机制
The mechanism of action of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate is not fully understood. However, studies have suggested that the compound may exert its biological and pharmacological activities by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been reported to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been shown to inhibit cell proliferation in cancer cells.
2. Induction of apoptosis: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been reported to induce apoptosis in cancer cells.
3. Inhibition of pro-inflammatory cytokines: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the advantages of using ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate in lab experiments is its potential biological and pharmacological activities. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and antibacterial activities, making it a promising candidate for drug development.
However, one of the limitations of using ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate in lab experiments is its potential toxicity. Studies have reported that the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the study of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate. Some of these include:
1. Development of novel drug candidates: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has shown promising anti-cancer activity, making it a potential candidate for the development of novel anti-cancer drugs.
2. Investigation of the mechanism of action: Further studies are needed to fully understand the mechanism of action of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate and its potential targets.
3. Evaluation of toxicity: The potential toxicity of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate needs to be further evaluated to determine its safety for use in humans.
4. Investigation of structure-activity relationship: The structure-activity relationship of ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate needs to be further investigated to identify more potent analogs.
Conclusion
In conclusion, ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities. The compound has shown promising anti-cancer, anti-inflammatory, and antibacterial activities, making it a potential candidate for drug development. However, further studies are needed to fully understand the mechanism of action and potential toxicity of the compound.
合成方法
Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate can be synthesized using a one-pot reaction method. The reaction involves the condensation of 4-nitrobenzaldehyde and ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate acetoacetate in the presence of piperidine as a catalyst and ethanol as a solvent. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
科学研究应用
Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been studied for its potential biological and pharmacological activities. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
2. Anti-inflammatory activity: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial activity: Ethyl (4-nitrophenyl)(3-oxo-2-benzofuran-1(3H)-ylidene)acetate has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
ethyl (2E)-2-(4-nitrophenyl)-2-(3-oxo-2-benzofuran-1-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-2-24-18(21)15(11-7-9-12(10-8-11)19(22)23)16-13-5-3-4-6-14(13)17(20)25-16/h3-10H,2H2,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRSNBJXJGTTMN-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C2=CC=CC=C2C(=O)O1)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

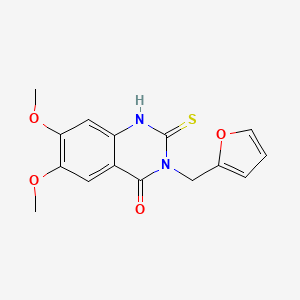
![methyl 2-[(2-ethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5872127.png)
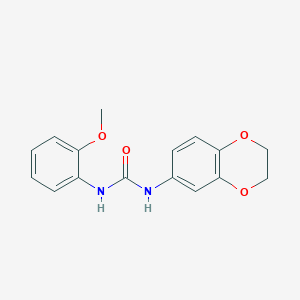
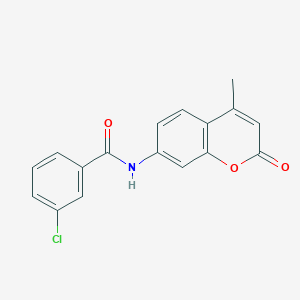
![ethyl N-[(4-bromophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5872151.png)

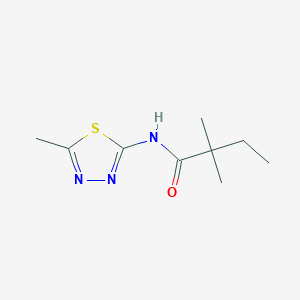
![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5872173.png)
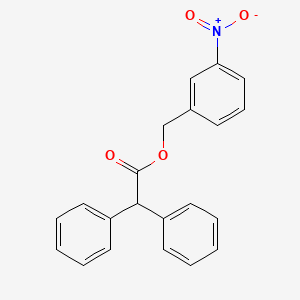
![N-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5872185.png)
![1-[3-(6-methoxy-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B5872196.png)
![1-(4-biphenylyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5872205.png)
